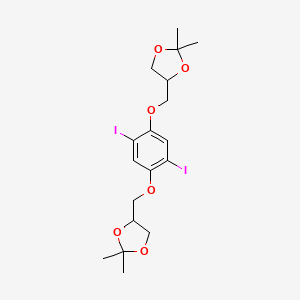

4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound with the molecular formula C18H24I2O6 This compound is characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the primary starting material.

Etherification: The hydroxyl groups of the starting material are reacted with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form the bis(oxy)methylene intermediate.

Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under acidic conditions to form the final product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The iodine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenylene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The dioxolane groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Oxidation: Oxidized phenylene derivatives.

Reduction: Reduced phenylene derivatives.

Hydrolysis: Corresponding diols from the dioxolane groups.

Wissenschaftliche Forschungsanwendungen

4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine atoms.

Medicine: Investigated for its potential use in drug delivery systems, where the dioxolane groups can be used to form prodrugs that release active compounds under specific conditions.

Industry: Used in the development of advanced materials, such as polymers with unique electronic properties.

Wirkmechanismus

The mechanism of action of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) depends on its application:

In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various substitution, oxidation, and reduction reactions.

In Biological Systems: The iodine atoms can be used for radiolabeling, allowing the compound to be tracked in biological systems. The dioxolane groups can undergo hydrolysis, releasing active compounds in a controlled manner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-(((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with bromine atoms instead of iodine.

4,4’-(((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with chlorine atoms instead of iodine.

4,4’-(((2,5-Difluoro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with fluorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications requiring radiolabeling or specific electronic properties.

Biologische Aktivität

4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound with notable biological activity attributed to its unique structural features. The compound contains two iodine atoms, which enhance its electronic properties and potential interactions with biological macromolecules such as proteins and nucleic acids. This article reviews the biological activity of this compound based on diverse sources and includes data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24I2O6, with a molecular weight of 590.2 g/mol. The structure features a central 1,4-phenylene ring substituted with iodine atoms at the 2 and 5 positions, linked to two 2,2-dimethyl-1,3-dioxolane units through ether linkages formed by methylene bridges. This configuration is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the presence of iodine enhances the compound's ability to interact with various biological targets due to increased polarizability and potential for forming halogen bonds. These interactions can lead to significant biological effects, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bis-amidines have shown significant anticancer potential with GI50 values lower than 10 µM across multiple cancer types .

- Antimicrobial Properties : Compounds containing halogen substituents often display enhanced antimicrobial activity. The interaction between the compound and bacterial membranes may disrupt cellular integrity, leading to increased susceptibility to antibiotics .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Synergy :

Comparative Analysis

The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodophenyl ether | C12H12I | Contains a single iodine atom; simpler structure |

| 2-Bromo-1,4-benzenediol | C6H6BrO2 | Lacks dioxolane groups; less complex |

| Diiodophenyl ether | C12H10I2O | Similar iodine substitution but fewer functional groups |

| 4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) | C18H24I2O6 | Unique dioxolane moieties enhance reactivity |

Eigenschaften

Molekularformel |

C18H24I2O6 |

|---|---|

Molekulargewicht |

590.2 g/mol |

IUPAC-Name |

4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2,5-diiodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C18H24I2O6/c1-17(2)23-9-11(25-17)7-21-15-5-14(20)16(6-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |

InChI-Schlüssel |

AWJRFLZWRVYMFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)I)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.